molecular formula C13H24N2O2 B2819318 Tert-butyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate CAS No. 1374653-38-9

Tert-butyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate

Cat. No.: B2819318
CAS No.: 1374653-38-9
M. Wt: 240.347
InChI Key: SMQPBHLLBRPKKH-UHFFFAOYSA-N
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Description

Tert-butyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate (CAS: EN300-170030) is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a 1-aminocyclopropyl substituent at the 3-position of the piperidine ring. Its molecular formula is C₁₃H₂₄N₂O₂, with a molecular weight of 240.35 g/mol . This compound is widely utilized as a building block in medicinal chemistry, particularly in the synthesis of protease inhibitors and kinase-targeting agents, owing to its rigid cyclopropylamine moiety and the steric protection offered by the tert-butyl group.

Properties

IUPAC Name

tert-butyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-4-5-10(9-15)13(14)6-7-13/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQPBHLLBRPKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374653-38-9
Record name tert-butyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate
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Preparation Methods

The synthesis of tert-butyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with 1-aminocyclopropane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Chemical Reactions Analysis

Tert-butyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

Drug Development
Tert-butyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate has been identified as an important building block in the synthesis of several biologically active compounds. It is particularly relevant in the development of drugs aimed at treating cancer and other serious conditions. Notably, it has been utilized in synthesizing drugs like Vandetanib and Crizotinib, which are known for their efficacy in targeting specific cancer cell lines.

Mechanism of Action
The compound acts by interacting with various molecular targets within biological systems. Its derivatives have shown promising results in inhibiting cancer cell proliferation, thereby highlighting its potential therapeutic applications . The structural modifications of this compound can enhance its binding affinity to specific enzymes or receptors, making it a valuable candidate for further drug development .

Biological Research

Interaction Studies
Research involving this compound focuses on its binding interactions with biological targets. These studies are essential for understanding how changes to its structure can influence its biological activity, which is crucial for optimizing therapeutic effects against diseases .

Case Studies
Several case studies have documented the compound's effectiveness in preclinical models. For instance, studies have demonstrated that derivatives of this compound can significantly inhibit specific cancer cell lines, showcasing its potential as a lead compound for drug development .

Chemical Synthesis and Optimization

Synthesis Techniques
The synthesis of this compound can be achieved through various methods, including the reaction of piperidine derivatives with carbamate precursors. Optimizing these synthesis methods involves adjusting solvent choices and reaction conditions to enhance yield and purity .

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural uniqueness of tert-butyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate lies in the combination of its substituents. Below is a systematic comparison with analogous compounds, focusing on substituent type, positional isomerism, ring size, and functional group variations.

Substituent Variations on the Piperidine Ring

Table 1: Key Compounds with Modified Amino Substituents
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Similarity Score Source/Supplier
tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate 1-Aminoethyl (3) C₁₃H₂₄N₂O₂ 240.35 0.96 CAS 1235439-55-0
tert-Butyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate 2-Aminopropan-2-yl (4) C₁₄H₂₆N₂O₂ 254.37 0.96 CAS 530116-33-7
tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate 1-Aminopropyl (3) C₁₄H₂₆N₂O₂ 254.37 0.96 CAS 1290046-61-5

Key Observations :

  • Cyclopropyl Advantage : The cyclopropyl group in the target compound imposes ring strain, which can enhance reactivity in ring-opening reactions or stabilize transition states in enzyme inhibition .

Positional Isomerism in Piperidine Derivatives

Table 2: Positional Isomers of Aminocyclopropyl-Substituted Piperidines
Compound Name Substituent Position Molecular Formula Purity Supplier
This compound 3 C₁₃H₂₄N₂O₂ ≥95% Enamine Ltd
tert-Butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate 4 C₁₃H₂₄N₂O₂ 95% Combi-Blocks (HA-9830)

Key Observations :

  • 3-Position vs. 4-Position: The spatial orientation of the aminocyclopropyl group significantly impacts molecular interactions. A 3-substituted derivative (target compound) may exhibit better compatibility with flat binding pockets (e.g., kinase ATP sites), while a 4-substituted isomer could favor helical or tubular protein cavities .

Ring Size Variations: Piperidine vs. Azetidine

Table 3: Comparison with Azetidine Analogues
Compound Name Core Ring Molecular Formula Purity Supplier
This compound Piperidine C₁₃H₂₄N₂O₂ ≥95% Enamine Ltd
tert-Butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate Azetidine C₁₁H₂₀N₂O₂ 95% Combi-Blocks (QJ-4156)

Key Observations :

  • Ring Size Effects : Azetidine (4-membered ring) introduces greater ring strain and reduced conformational flexibility compared to piperidine (6-membered ring). This can enhance binding affinity in constrained environments but may compromise metabolic stability .

Functional Group Replacements: Amino vs. Halogen/Bromo

Table 4: Brominated Analogues (Non-Amino Derivatives)
Compound Name Substituent (Position) Molecular Formula Similarity Score Source
tert-Butyl 4-(4-bromobutyl)piperidine-1-carboxylate 4-Bromobutyl (4) C₁₄H₂₆BrNO₂ 1.00 CAS 142355-81-5
tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate 2-Bromoethyl (3) C₁₂H₂₂BrNO₂ 0.98 CAS 210564-54-8

Key Observations :

  • Functional Group Impact: Bromine substituents, unlike amino groups, enhance electrophilicity, making these compounds suitable for cross-coupling reactions (e.g., Suzuki-Miyaura). However, they lack the hydrogen-bonding capability critical for target engagement in drug discovery .

Biological Activity

Tert-butyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in treating neurological disorders and its role as a pharmacophore in drug design. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a tert-butyl group and an aminocyclopropyl moiety. This structural configuration allows for unique interactions with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in neurotransmission and inflammatory processes. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the aminocyclopropyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of target proteins, influencing cellular pathways related to inflammation and neuroprotection.

Biological Assays and Findings

Research has employed various biological assays to evaluate the effects of this compound on cellular pathways:

  • Cellular Pathway Modulation : In vitro studies have demonstrated that this compound can influence signaling pathways associated with neuroinflammation and apoptosis. For instance, it has been shown to inhibit the NLRP3 inflammasome pathway, which is critical in mediating inflammatory responses .
  • Protein Interaction Studies : The compound has been utilized in assays to investigate its binding affinity to specific receptors involved in neurological functions. This includes studies focusing on glutamate receptors, where it may exhibit modulatory effects that could be beneficial in treating conditions like Alzheimer's disease .

Case Studies

Several studies highlight the compound's potential therapeutic benefits:

  • Neuroprotection : A study exploring the neuroprotective effects of similar piperidine derivatives indicated that compounds with structural similarities to this compound could reduce neuronal cell death induced by oxidative stress .
  • Inflammation Reduction : Research involving THP-1 cells (a model for human macrophages) demonstrated that derivatives of this compound could significantly inhibit IL-1β release and pyroptotic cell death upon stimulation with lipopolysaccharides (LPS) and ATP. The results suggest a concentration-dependent inhibition of inflammatory responses .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameStructure FeaturesBiological Activity
Tert-butyl 4-(methoxymethyl)piperidine-4-carboxylateMethoxymethyl groupModulates neurotransmitter systems
Tert-butyl 4-(bromomethyl)piperidine-1-carboxylateBromomethyl substitutionExhibits anti-inflammatory properties
Tert-butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylateCarbamoyl groupInhibits specific enzyme activities

This table illustrates how structural variations impact the biological activities of piperidine derivatives.

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